molecular formula C5H7BrN2O B1380461 (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1781654-27-0

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No. B1380461
CAS RN: 1781654-27-0
M. Wt: 191.03 g/mol
InChI Key: OUSSWGFQUVLOAV-UHFFFAOYSA-N
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Description

“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 1781654-27-0 and a molecular weight of 191.03 . Its molecular formula is C5H7BrN2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom and a methanol group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 191.03 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes, which were derived from ligands with a pendant nitrile group. These complexes were characterized by various spectral methods and single-crystal XRD studies (Sairem et al., 2012).

Crystallography and Molecular Geometry

  • A study detailed the synthesis of the compound by oxidation under mild conditions and discussed its molecular geometry, including dihedral angles made by the pyrazole ring with adjacent bromophenyl and chlorophenyl rings (Li et al., 2012).

Reaction Dynamics

  • The compound was part of a study focusing on the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, showcasing different products based on the solvent used and the presence of ZnCl2 (Baeva et al., 2020).

Chemical Synthesis and Characterization

  • The compound was used in the synthesis of new (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones. The process involved Dimroth rearrangement and the resulting compounds were characterized by various spectroscopic techniques (Cao et al., 2008).

Computational Chemistry

  • A computational study was performed to examine the synthesis of new pyrazolyl α-amino esters derivatives. The study utilized DFT/B3LYP density functional theory to confirm the feasibility of the synthesis reactions in a lab setting. Experimental results were in good correlation with the computational study (Mabrouk et al., 2020).

Safety and Hazards

“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is classified as harmful and has the signal word “Warning” according to its safety information . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” were not found in the search results, pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “this compound” and similar compounds may continue to be of interest in the development of new drugs and other applications.

Biochemical Analysis

Biochemical Properties

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and, consequently, their biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity. Additionally, this compound may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

properties

IUPAC Name

(3-bromo-1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSSWGFQUVLOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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